molecular formula C13H14N2O4S B2555800 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 526190-73-8

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2555800
CAS No.: 526190-73-8
M. Wt: 294.33
InChI Key: IJEJBKLFBBVQTM-UHFFFAOYSA-N
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Description

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a chemical compound with the molecular formula C13H14N2O4S and a molecular weight of 294.33 g/mol . This compound is characterized by the presence of a nicotinic acid moiety linked to a pyrrolidinone ring via a thioether bond. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 1-isopropyl-2,5-dioxopyrrolidin-3-yl thio compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the thioether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether bond and the pyrrolidinone ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where nicotinic acid derivatives are required .

Biological Activity

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a novel compound with the molecular formula C13H14N2O4S and a molecular weight of 294.33 g/mol. Its unique structural features, including a thioether bond and a pyrrolidinone ring, suggest potential biological activities that merit detailed exploration.

The compound's synthesis typically involves the reaction of nicotinic acid derivatives with 1-isopropyl-2,5-dioxopyrrolidin-3-yl thio compounds. The reactions are generally conducted in the presence of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thioether bond plays a crucial role in binding interactions, which can lead to inhibition or modulation of target activities. Specific pathways affected by this compound depend on the biological context and target molecules involved.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes, potentially impacting metabolic pathways.
  • Antioxidant Properties : The presence of dioxopyrrolidin structures is associated with antioxidant activity, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in various models of neurological disorders, suggesting potential applications in treating conditions like Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionReduced activity in metabolic pathways
Antioxidant ActivityScavenging free radicals
NeuroprotectionProtection against neuronal damage

Case Study: Neuroprotective Effects

In a study involving models of neurodegeneration, this compound was tested for its ability to protect neurons from apoptosis induced by oxidative stress. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Properties

IUPAC Name

2-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-7(2)15-10(16)6-9(12(15)17)20-11-8(13(18)19)4-3-5-14-11/h3-5,7,9H,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJBKLFBBVQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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